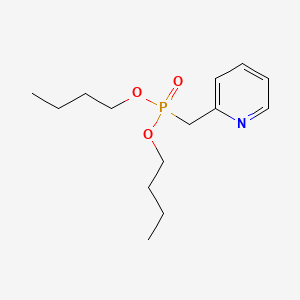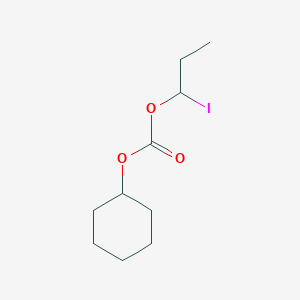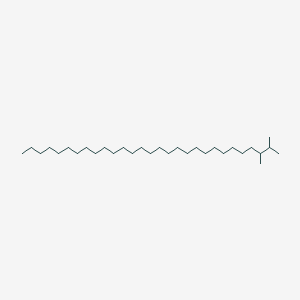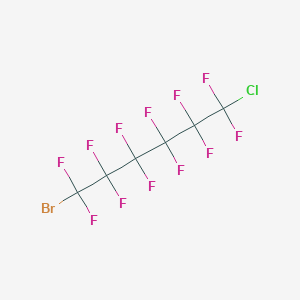![molecular formula C13H20N2O2 B14332037 Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- CAS No. 107187-05-3](/img/structure/B14332037.png)
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- is an organic compound with the molecular formula C13H20N2O2 This compound contains a hydrazinecarboxaldehyde group attached to a phenyl ring substituted with a hexyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- can be synthesized through a multi-step process involving the reaction of hydrazine with an aldehyde. The general synthetic route involves:
Formation of the Aldehyde Intermediate: The starting material, 4-(hexyloxy)benzaldehyde, is prepared by reacting 4-hydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate.
Hydrazone Formation: The aldehyde intermediate is then reacted with hydrazine hydrate under reflux conditions to form the hydrazone derivative.
Oxidation: The hydrazone derivative is oxidized using an oxidizing agent such as hydrogen peroxide to yield Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-.
Industrial Production Methods
Industrial production of Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oximes, hydrazones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- involves its interaction with molecular targets through its reactive hydrazine and aldehyde groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- can be compared with other similar compounds such as:
Hydrazinecarboxaldehyde, 2-[4-(methoxy)phenyl]-: Similar structure but with a methoxy group instead of a hexyloxy group.
Hydrazinecarboxaldehyde, 2-[4-(ethoxy)phenyl]-: Contains an ethoxy group instead of a hexyloxy group.
Uniqueness
The presence of the hexyloxy group in Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- imparts unique hydrophobic properties, influencing its solubility and reactivity compared to its analogs with shorter alkoxy chains.
Propriétés
Numéro CAS |
107187-05-3 |
|---|---|
Formule moléculaire |
C13H20N2O2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
N-(4-hexoxyanilino)formamide |
InChI |
InChI=1S/C13H20N2O2/c1-2-3-4-5-10-17-13-8-6-12(7-9-13)15-14-11-16/h6-9,11,15H,2-5,10H2,1H3,(H,14,16) |
Clé InChI |
YDDVYOZFHJAVBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)NNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzamide, N-[(phenylseleno)methyl]-](/img/structure/B14331963.png)

![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)

![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)


![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)
![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
